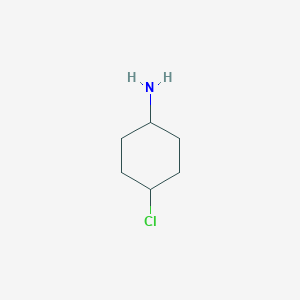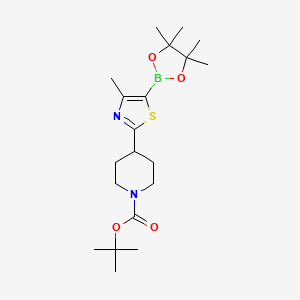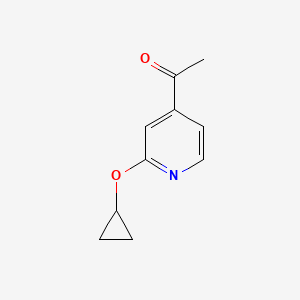
1,2,4,6-Tetrahydroxyanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,6-Tetrahydroxyanthracene-9,10-dione is an organic compound with the molecular formula C14H8O6. It is a tetrahydroxy derivative of anthraquinone, characterized by the presence of four hydroxyl groups at the 1, 2, 4, and 6 positions on the anthracene ring system. This compound is known for its vibrant color and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4,6-Tetrahydroxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the oxidation of 1,2,4,6-tetrahydroxyanthracene using strong oxidizing agents such as fuming sulfuric acid. The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 1,2,4,6-tetrahydroxyanthracene-9,10-dione often involves large-scale oxidation processes. These processes are optimized for efficiency and yield, utilizing advanced chemical engineering techniques to maintain consistent quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,6-Tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert it into different hydroxyanthracene derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted anthracene derivatives.
Common Reagents and Conditions
Oxidizing Agents: Fuming sulfuric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,4,6-Tetrahydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of pigments and dyes due to its vibrant color and stability
Wirkmechanismus
The compound exerts its effects through various mechanisms, depending on its application:
Enzyme Inhibition: Acts as an inhibitor of enzymes such as protein kinase CK2, interfering with phosphorylation processes.
Antimicrobial Activity: Disrupts microbial cell membranes and metabolic pathways.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific molecular pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,5,8-Tetrahydroxyanthracene-9,10-dione (Quinalizarin): Similar structure but different hydroxyl group positions.
1,3,6,8-Tetrahydroxyanthracene-9,10-dione: Another isomer with hydroxyl groups at different positions.
1,2,5,6-Tetrahydroxyanthracene-9,10-dione: Differently substituted tetrahydroxyanthracene
Uniqueness
1,2,4,6-Tetrahydroxyanthracene-9,10-dione is unique due to its specific hydroxyl group arrangement, which imparts distinct chemical and biological properties. This arrangement influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C14H8O6 |
|---|---|
Molekulargewicht |
272.21 g/mol |
IUPAC-Name |
1,2,4,6-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O6/c15-5-1-2-6-7(3-5)13(19)10-8(16)4-9(17)14(20)11(10)12(6)18/h1-4,15-17,20H |
InChI-Schlüssel |
YDYZHFGRMQZMHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


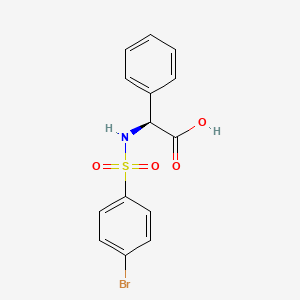


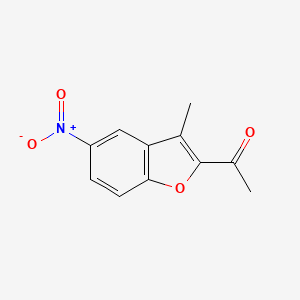
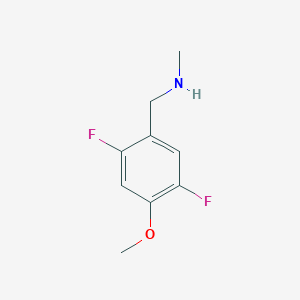
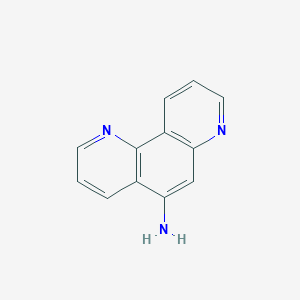
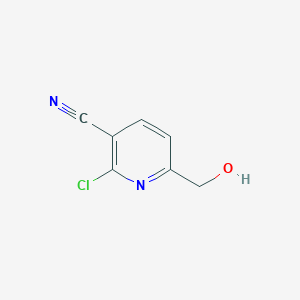
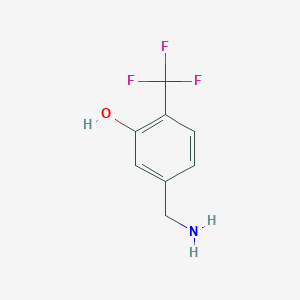

![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)

